molecular formula C20H32N2O3S B11234113 1-(benzylsulfonyl)-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

Cat. No.: B11234113
M. Wt: 380.5 g/mol
InChI Key: RKEYIAMWDGXHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carboxamides

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves several steps. The primary synthetic route includes the reaction of 2,4-dimethylpentan-3-ylamine with 1-phenylmethanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and immune responses .

Comparison with Similar Compounds

N-(2,4-DIMETHYLPENTAN-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H32N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H32N2O3S/c1-15(2)19(16(3)4)21-20(23)18-11-8-12-22(13-18)26(24,25)14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14H2,1-4H3,(H,21,23)

InChI Key

RKEYIAMWDGXHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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